Tenacissoside I

Übersicht

Beschreibung

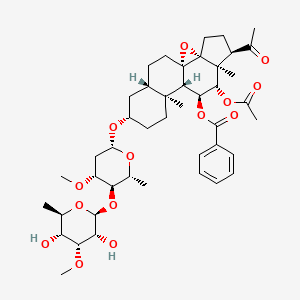

Tenacissoside I is a natural product found in Marsdenia tenacissima . It is a C21 steroid and is detected at relatively high levels in M. tenacissima . The molecular formula of Tenacissoside I is C44H62O14 .

Synthesis Analysis

The metabolic profile of Tenacissoside I has been explored in human liver microsomes . Hydroxylation reactions were found to be the major metabolic pathway of Tenacissoside I in human liver microsomes .Molecular Structure Analysis

The molecular weight of Tenacissoside I is 815.0 g/mol . The IUPAC name and the InChIKey of Tenacissoside I are provided in the PubChem database .Chemical Reactions Analysis

As mentioned in the synthesis analysis, hydroxylation reactions are the major metabolic pathway of Tenacissoside I in human liver microsomes .Wissenschaftliche Forschungsanwendungen

Traditional Medicine

“Tenacissoside I” is found in the stems and roots of Marsdenia tenacissima, a traditional Chinese and Dai herbal medicine . It has been widely used for the treatment of various conditions such as asthma, trachitis, tonsillitis, pharyngitis, cystitis, pneumonia, and drug or food poisoning .

Cancer Treatment

The extract of Marsdenia tenacissima, which contains “Tenacissoside I”, is widely used in clinics for the treatment of different cancers in China . It has been found to have various in vitro and in vivo pharmacological activities, such as multidrug resistance reversal, antitumor, anti-angiogenic, immunomodulation, and anti-HIV activities .

Pharmacokinetics

An ultra-performance liquid chromatography/tandem mass spectrometry (UPLC-MS/MS) method has been developed for the determination of “Tenacissoside I” in rat plasma . This method has been successfully applied to pharmacokinetic studies of “Tenacissoside I”, and the bioavailability was found to be 9.4% .

Steroidal Component Analysis

“Tenacissoside I” is one of the steroidal components found in Marsdenia tenacissima . These steroidal components are the major characteristic and bioactive constituents of this plant .

Analytical Chemistry

“Tenacissoside I” is used in analytical chemistry for the development of methods for the determination of various compounds in biological samples .

Drug Development

Due to its various pharmacological activities, “Tenacissoside I” is a potential candidate for the development of new drugs for the treatment of various diseases .

Eigenschaften

IUPAC Name |

[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H62O14/c1-22(45)29-16-19-44-42(29,6)38(54-25(4)46)36(56-39(49)26-12-10-9-11-13-26)37-41(5)17-15-28(20-27(41)14-18-43(37,44)58-44)55-31-21-30(50-7)34(24(3)52-31)57-40-33(48)35(51-8)32(47)23(2)53-40/h9-13,23-24,27-38,40,47-48H,14-21H2,1-8H3/t23-,24-,27+,28+,29+,30-,31+,32-,33-,34-,35-,36+,37-,38-,40+,41+,42+,43+,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIHLBDNTFYMIC-ROIFRVDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)OC(=O)C)OC(=O)C8=CC=CC=C8)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@H]3CC[C@]4([C@H](C3)CC[C@]56[C@@H]4[C@@H]([C@H]([C@]7([C@]5(O6)CC[C@H]7C(=O)C)C)OC(=O)C)OC(=O)C8=CC=CC=C8)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H62O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

815.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tenacissoside I | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the known pharmacological activity of Tenacissoside I?

A: Research suggests that Tenacissoside I might act as an antagonist of the Epidermal Growth Factor Receptor (EGFR) []. This interaction could potentially inhibit the growth of cancer cell lines that overexpress EGFR [].

Q2: How does Tenacissoside I compare to other similar compounds in Marsdenia tenacissima in terms of bioavailability?

A: Studies comparing the pharmacokinetics of Tenacissoside I with Tenacissoside G and Tenacissoside H, two other steroidal glycosides found in Marsdenia tenacissima, have shown that Tenacissoside I has the lowest bioavailability in rats after oral administration []. Specifically, the bioavailability of Tenacissoside I was found to be 9.4%, compared to 22.9% for Tenacissoside G and 89.8% for Tenacissoside H [].

Q3: Have any analytical methods been developed to study the pharmacokinetics of Tenacissoside I?

A: Yes, researchers have developed and validated sensitive and specific analytical methods using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) to determine the concentration of Tenacissoside I in rat plasma [, ]. These methods have been successfully applied to pharmacokinetic studies evaluating the absorption, distribution, metabolism, and excretion of Tenacissoside I in animal models [, ].

Q4: Are there any studies investigating the metabolism of Tenacissoside I?

A: Yes, research utilizing Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-ESI-Orbitrap MS/MS) has been conducted to explore the metabolic profile of Tenacissoside I in human liver microsomes []. The study revealed that hydroxylation reactions constitute the major metabolic pathway of Tenacissoside I in this in vitro system [].

Q5: Besides its potential anti-tumor activity, has Tenacissoside I been investigated for any other biological activities?

A: A recent study employed metabolomics-based screening to identify potential biofilm-inhibitory compounds from burdock leaf, and Tenacissoside I was among the identified compounds []. This finding suggests that Tenacissoside I may possess additional biological activities beyond its potential anti-tumor effects, warranting further investigation.

Q6: What insights do we have into the biosynthesis of Tenacissoside I?

A: The recent sequencing of the Marsdenia tenacissima genome has opened avenues for understanding the biosynthesis of its bioactive compounds, including Tenacissoside I []. While specific biosynthetic pathways for Tenacissoside I haven't been fully elucidated, the genome analysis provides a foundation for future research in this area [].

Q7: Does calcium availability impact the production of Tenacissoside I in Marsdenia tenacissima?

A: Interestingly, research indicates that calcium supplementation can influence the production of Tenacissoside I in Marsdenia tenacissima []. This finding suggests a potential link between calcium signaling pathways and the biosynthesis of this compound [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.